1-[(Boc-amino)methyl]cyclopentanol
CAS No.:
Cat. No.: VC13479898
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO3 |
|---|---|
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | tert-butyl N-[(1-hydroxycyclopentyl)methyl]carbamate |
| Standard InChI | InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-11(14)6-4-5-7-11/h14H,4-8H2,1-3H3,(H,12,13) |
| Standard InChI Key | JOLYQUUDGBNAJA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1(CCCC1)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CCCC1)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-[(Boc-amino)methyl]cyclopentanol consists of a cyclopentanol ring (C₅H₉OH) substituted at the 1-position with a methyl group bearing a Boc-protected amine. The IUPAC name, tert-butyl ((1-hydroxycyclopentyl)methyl)carbamate, reflects this arrangement . Key structural features include:
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Boc Group: The tert-butoxycarbonyl moiety (C₄H₉OCO-) protects the primary amine, enhancing stability during synthetic manipulations.
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Cyclopentanol Backbone: The five-membered ring introduces steric constraints that influence reaction kinetics and regioselectivity.
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Hydroxyl Group: The -OH group at the 1-position enables hydrogen bonding and derivatization opportunities.
A comparative analysis with related compounds reveals distinct physicochemical behaviors (Table 1).
Table 1: Comparison of Boc-Protected Amines
Synthesis and Manufacturing
Reaction Optimization
Critical parameters include:
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Temperature: Boc protection typically proceeds at 0–25°C to minimize side reactions.
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Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates carbamate formation.
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Yield: Reported yields for similar Boc-protected amines range from 70–94% .
Physicochemical Characteristics
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (THF, DMF) and sparingly soluble in water .
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Stability: Stable under inert atmospheres but susceptible to acidolysis (e.g., HCl/dioxane) for Boc deprotection.
Spectroscopic Data
Although experimental spectra for 1-[(Boc-amino)methyl]cyclopentanol are unavailable, predictive models and analog data suggest:
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¹H NMR: δ 1.44 ppm (tert-butyl), δ 3.0–3.5 ppm (NCH₂), δ 4.8–5.2 ppm (cyclopentanol -OH) .
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IR: Stretching vibrations at ~1680 cm⁻¹ (C=O) and 3400 cm⁻¹ (-OH) .
Applications in Organic Synthesis
Peptide Chemistry
The Boc group’s orthogonality to other protecting groups (e.g., Fmoc) enables sequential deprotection strategies. For instance, 1-[(Boc-amino)methyl]cyclopentanol could serve as a conformationally constrained amino alcohol precursor in peptidomimetics .
Pharmaceutical Intermediates
Cyclopentanol derivatives are pivotal in drug design due to their bioisosteric properties. Potential applications include:
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Antiviral Agents: Analogous to cyclopropane-based inhibitors .
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Enzyme Modulators: Structural mimicry of transition states in protease inhibition.
Recent Research and Future Directions
Stereoselective Functionalization
Recent advances in base-promoted 1,4-elimination (e.g., generating 1,3-dienes from Boc-protected amines) highlight opportunities for diversifying the cyclopentanol scaffold .
Green Chemistry Initiatives
Efforts to replace traditional reagents (e.g., tin hydrides) with hypophosphites in radical cyclizations could enhance the sustainability of downstream applications .
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